molecular formula C7H11N3O2 B13635086 2-(Methylamino)-3-(1h-pyrazol-1-yl)propanoic acid

2-(Methylamino)-3-(1h-pyrazol-1-yl)propanoic acid

Cat. No.: B13635086
M. Wt: 169.18 g/mol
InChI Key: OXMCBIGXXMWJOM-UHFFFAOYSA-N
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Description

2-(Methylamino)-3-(1h-pyrazol-1-yl)propanoic acid is an organic compound that features a pyrazole ring attached to a propanoic acid backbone with a methylamino substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Methylamino)-3-(1h-pyrazol-1-yl)propanoic acid typically involves the reaction of pyrazole derivatives with appropriate amino acids under controlled conditions. One common method involves the use of Rh(III)-catalyzed C–H functionalization reactions . This method allows for selective synthesis by tuning the reaction conditions to achieve the desired product.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on cost-effective and efficient catalytic processes.

Chemical Reactions Analysis

Types of Reactions

2-(Methylamino)-3-(1h-pyrazol-1-yl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction pathway.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

2-(Methylamino)-3-(1h-pyrazol-1-yl)propanoic acid has several applications in scientific research:

Mechanism of Action

The mechanism by which 2-(Methylamino)-3-(1h-pyrazol-1-yl)propanoic acid exerts its effects involves interactions with specific molecular targets. These interactions can influence various biochemical pathways, leading to the observed effects. The exact molecular targets and pathways are still under investigation, but they likely involve binding to enzymes or receptors that regulate metabolic processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Methylamino)-3-(1h-pyrazol-1-yl)propanoic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications.

Properties

Molecular Formula

C7H11N3O2

Molecular Weight

169.18 g/mol

IUPAC Name

2-(methylamino)-3-pyrazol-1-ylpropanoic acid

InChI

InChI=1S/C7H11N3O2/c1-8-6(7(11)12)5-10-4-2-3-9-10/h2-4,6,8H,5H2,1H3,(H,11,12)

InChI Key

OXMCBIGXXMWJOM-UHFFFAOYSA-N

Canonical SMILES

CNC(CN1C=CC=N1)C(=O)O

Origin of Product

United States

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